molecular formula C12H8INO5 B015724 7-Iodoacetamidocoumarin-4-carboxylic acid CAS No. 284679-24-9

7-Iodoacetamidocoumarin-4-carboxylic acid

Cat. No.: B015724
CAS No.: 284679-24-9
M. Wt: 373.1 g/mol
InChI Key: OCVOJISWTFRDSP-UHFFFAOYSA-N
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Description

7-Iodoacetamidocoumarin-4-carboxylic acid is a thio-reactive fluorescent probe. It is known for its water solubility and is used primarily in biochemical research. The compound has a molecular formula of C₁₂H₈INO₅ and a molecular weight of 373.10 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodoacetamidocoumarin-4-carboxylic acid typically involves the iodination of acetamidocoumarin-4-carboxylic acid. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

7-Iodoacetamidocoumarin-4-carboxylic acid primarily undergoes substitution reactions due to the presence of the iodine atom. It can also participate in coupling reactions, where it forms bonds with other molecules.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles that replace the iodine atom. Common reagents include thiols and amines.

    Coupling Reactions: These reactions typically use catalysts such as palladium to facilitate the formation of new bonds.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with a thiol would yield a thioether derivative, while coupling with an amine would produce an amide derivative .

Scientific Research Applications

7-Iodoacetamidocoumarin-4-carboxylic acid is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 7-Iodoacetamidocoumarin-4-carboxylic acid involves its ability to react with thiol groups in proteins and other biomolecules. This reaction forms a covalent bond, allowing the compound to act as a fluorescent tag. The fluorescence emitted by the compound can then be detected and measured, providing valuable information about the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    7-Amino-4-coumarincarboxylic acid: Another coumarin derivative used as an intermediate in the synthesis of fluorescent probes.

    7-Hydroxycoumarin: Known for its use in fluorescent labeling and as a precursor for other coumarin derivatives.

Uniqueness

7-Iodoacetamidocoumarin-4-carboxylic acid is unique due to its thio-reactive properties and high water solubility. These characteristics make it particularly useful for studying thiol-containing biomolecules and for applications requiring aqueous environments .

Properties

IUPAC Name

7-[(2-iodoacetyl)amino]-2-oxochromene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO5/c13-5-10(15)14-6-1-2-7-8(12(17)18)4-11(16)19-9(7)3-6/h1-4H,5H2,(H,14,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVOJISWTFRDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CI)OC(=O)C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399216
Record name 7-IODOACETAMIDOCOUMARIN-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284679-24-9
Record name 7-IODOACETAMIDOCOUMARIN-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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